
Fenoterol Degradation Impurity A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenoterol Degradation Impurity A is a chemical compound that arises as an impurity during the degradation of Fenoterol, a β2 adrenoreceptor agonist used primarily as a bronchodilator in the treatment of asthma and other respiratory conditions . The molecular formula of this compound is C18H21NO4, and it is known for its role in the quality control and stability assessment of Fenoterol-containing pharmaceutical products.
作用机制
Target of Action
Fenoterol Degradation Impurity A primarily targets the β2-adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, which are essential for respiratory function .
Mode of Action
As a β2-adrenergic receptor agonist, this compound binds to these receptors, triggering a series of intracellular events . This interaction results in the relaxation of smooth muscle in the airways, leading to bronchodilation .
Biochemical Pathways
Upon activation of the β2-adrenergic receptors, a cascade of biochemical reactions is initiated. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Pharmacokinetics
This compound is rapidly absorbed following oral ingestion or inhalation . It is then primarily conjugated with sulphuric acid in the body . Following oral doses, peak plasma levels of radioactivity, mainly due to metabolites rather than Fenoterol itself, were attained in about 2 hours .
Result of Action
The primary molecular effect of this compound is the activation of β2-adrenergic receptors, leading to bronchodilation . On a cellular level, this results in the relaxation of smooth muscle in the airways, improving respiratory function .
准备方法
The preparation of Fenoterol Degradation Impurity A typically involves the degradation of Fenoterol under specific conditions. While detailed synthetic routes are not extensively documented, degradation impurities generally form through processes such as hydrolysis, oxidation, or photolysis. Industrial production methods for such impurities often involve controlled degradation studies where Fenoterol is subjected to various stress conditions to induce the formation of the impurity.
化学反应分析
Fenoterol Degradation Impurity A can undergo several types of chemical reactions:
Oxidation: This reaction involves the loss of electrons and can be induced by oxidizing agents such as hydrogen peroxide.
Hydrolysis: This reaction involves the breakdown of the compound by water, often under acidic or basic conditions.
Photolysis: This reaction involves the breakdown of the compound by light exposure.
Common reagents and conditions used in these reactions include acidic or basic solutions for hydrolysis, oxidizing agents for oxidation, and light sources for photolysis. The major products formed from these reactions depend on the specific conditions but generally include various degradation products that can be analyzed to understand the stability of Fenoterol.
科学研究应用
Fenoterol Degradation Impurity A has several scientific research applications:
Analytical Methods Development: Researchers develop and validate analytical methods to detect and quantify this impurity in Fenoterol drug products.
Stability Studies: The impurity is used in stability studies to understand the degradation pathways of Fenoterol and to ensure the long-term stability of the drug product.
Pharmaceutical Quality Control: It plays a crucial role in the quality control processes of pharmaceutical manufacturing, ensuring that the levels of impurities are within acceptable limits.
相似化合物的比较
Fenoterol Degradation Impurity A can be compared with other degradation impurities of β2 adrenoreceptor agonists such as Salbutamol and Terbutaline. These compounds also undergo similar degradation processes, leading to the formation of impurities that need to be monitored for quality control purposes . What sets this compound apart is its specific structure and the conditions under which it forms, which are unique to Fenoterol .
Similar compounds include:
- Salbutamol Degradation Impurities
- Terbutaline Degradation Impurities
- Orciprenaline Degradation Impurities
Understanding these impurities helps in the comprehensive assessment of the stability and safety of β2 adrenoreceptor agonists in pharmaceutical formulations.
生物活性
Fenoterol Degradation Impurity A (FDIA) is a chemical compound that emerges as an impurity during the degradation of Fenoterol, a β2-adrenergic receptor agonist primarily used in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the biological activity of FDIA is crucial for assessing its safety and implications in pharmaceutical formulations.
FDIA has a molecular weight of approximately 315.37 g/mol and is hygroscopic, necessitating storage under inert conditions to maintain stability. It is formed through various degradation pathways of Fenoterol, typically involving hydrolysis or oxidation reactions under conditions such as elevated temperatures, moisture, or light exposure. The specific reaction mechanisms are not extensively documented, but common pathways for β2 agonists include:
- Hydrolysis : Breakdown in the presence of water.
- Oxidation : Loss of electrons induced by oxidizing agents.
- Photolysis : Decomposition due to light exposure.
These reactions underscore the importance of stringent quality control measures in pharmaceutical manufacturing to minimize impurity formation.
FDIA primarily targets β2-adrenergic receptors, similar to its parent compound Fenoterol. Upon binding to these receptors, FDIA triggers intracellular events that include:
- Activation of Adenylate Cyclase : This increases cyclic adenosine monophosphate (cAMP) levels.
- Bronchodilation : Elevated cAMP leads to relaxation of bronchial smooth muscle.
- Inhibition of Mediator Release : It inhibits the release of mediators from mast cells, which are involved in allergic responses.
This mechanism suggests that FDIA retains some functional properties akin to those of Fenoterol, although its clinical significance remains uncertain .
Toxicity and Safety Studies
Research has been conducted to evaluate the potential toxicity of FDIA through various methodologies:
- In Vitro Studies : Assessments on cell lines to evaluate cytotoxic effects.
- In Vivo Studies : Toxicological studies in animal models to understand systemic effects.
These studies inform regulatory decisions regarding acceptable impurity levels in pharmaceutical products containing Fenoterol. Preliminary findings indicate that while FDIA can exhibit biological activity, its safety profile requires further investigation .
Comparative Analysis with Other Compounds
To better understand FDIA's implications, it is useful to compare it with other β2 agonists and their degradation products:
Compound Name | Molecular Weight | Key Characteristics |
---|---|---|
Fenoterol | 313.4 g/mol | β2 agonist; therapeutic use in asthma |
Salbutamol | 240.3 g/mol | Another β2 agonist; used for asthma treatment |
Terbutaline | 226.3 g/mol | Bronchodilator; similar action as Fenoterol |
Formoterol | 344.4 g/mol | Long-acting β2 agonist; used for COPD management |
Unlike these therapeutic agents, FDIA serves primarily as an indicator of product stability and quality rather than having direct clinical applications.
Case Studies and Research Findings
Several studies have focused on the analytical methods for detecting FDIA:
- Analytical Method Development : Researchers have developed bioanalytical methods to quantify FDIA levels in drug formulations using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
- Stability Studies : Stability testing under various environmental conditions has been conducted to understand the degradation pathways and formation rates of FDIA.
- Quality Control Applications : FDIA plays a critical role in ensuring compliance with pharmaceutical quality standards by monitoring impurity levels during production.
属性
CAS 编号 |
161040-25-1 |
---|---|
分子式 |
C18H21NO4 |
分子量 |
315.37 80.91 |
外观 |
Solid powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
,2,3,4-tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-Isoquinolinetriol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。